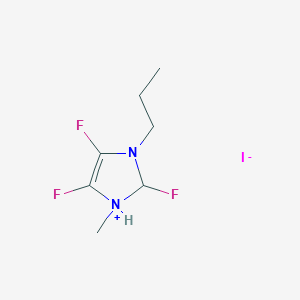
2,4,5-Trifluoro-1-methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-Trifluoro-1-methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium iodide is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of trifluoromethyl and propyl groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trifluoro-1-methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium iodide typically involves the reaction of appropriate imidazole derivatives with trifluoromethylating agents. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile. The process may also involve the use of iodine or iodide salts to introduce the iodide ion into the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process .
化学反応の分析
Types of Reactions
2,4,5-Trifluoro-1-methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl and propyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated imidazole compounds .
科学的研究の応用
2,4,5-Trifluoro-1-methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium iodide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,4,5-Trifluoro-1-methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium iodide involves its interaction with specific molecular targets and pathways. The trifluoromethyl and propyl groups can enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to its antimicrobial and antifungal effects. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
Similar Compounds
- 2,4,5-Trifluoro-1-methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium chloride
- 2,4,5-Trifluoro-1-methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium bromide
- 2,4,5-Trifluoro-1-methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium fluoride
Uniqueness
The iodide variant of this compound is unique due to the presence of the iodide ion, which can influence its reactivity and interaction with other molecules. The iodide ion can also affect the compound’s solubility and stability, making it distinct from its chloride, bromide, and fluoride counterparts .
特性
CAS番号 |
850649-64-8 |
|---|---|
分子式 |
C7H12F3IN2 |
分子量 |
308.08 g/mol |
IUPAC名 |
2,4,5-trifluoro-1-methyl-3-propyl-1,2-dihydroimidazol-1-ium;iodide |
InChI |
InChI=1S/C7H11F3N2.HI/c1-3-4-12-6(9)5(8)11(2)7(12)10;/h7H,3-4H2,1-2H3;1H |
InChIキー |
DNKIURSEEUDMLB-UHFFFAOYSA-N |
正規SMILES |
CCCN1C([NH+](C(=C1F)F)C)F.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)furan-2-yl]methanol](/img/structure/B14177937.png)
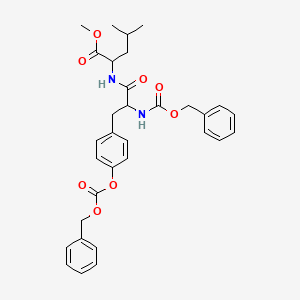
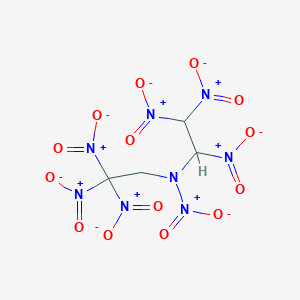
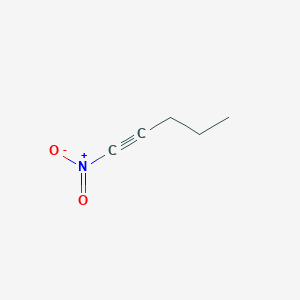
![N-[3-(Aminomethyl)phenyl]-N'-methylurea](/img/structure/B14177948.png)
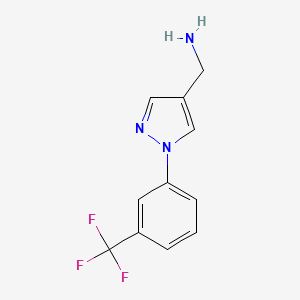


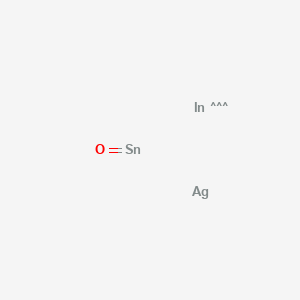
![2-(2-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl}phenyl)-1,3-dioxane](/img/structure/B14177979.png)
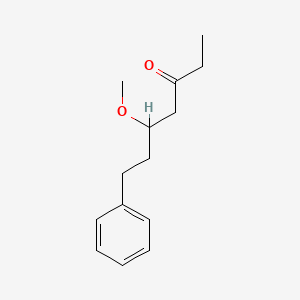
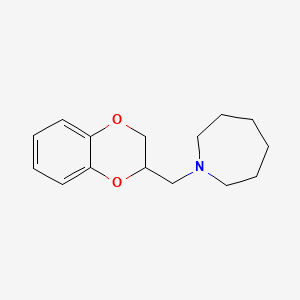
![N,N-Dipropan-2-yl-N'-[(triethoxysilyl)methyl]urea](/img/structure/B14177990.png)
![N-(2,4-Difluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14177991.png)
